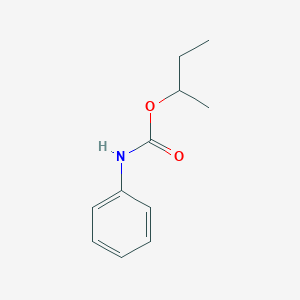

sec.-Butyl N-phenyl carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33013-98-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

butan-2-yl N-phenylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |

InChI Key |

IAZMIVQLMAXXLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Carbamate Transformations

Fundamental Carbamate (B1207046) Bond Formation Mechanisms

The synthesis of carbamates is primarily achieved through the formation of the characteristic carbamate bond. This process can proceed via several mechanistic pathways, largely influenced by the nature of the reactants and the reaction conditions.

The formation of the carbamate linkage often involves a nucleophilic addition reaction. In the context of sec-butyl N-phenyl carbamate, this would typically involve the reaction of an amine with a carbonyl-containing compound. A common method involves the reaction of an amine with carbon dioxide to form a carbamate anion, which then reacts with an electrophile. nih.govresearchgate.net However, the nucleophilicity of the carbamate anion is generally lower than that of the parent amine, which can affect selectivity. nih.gov

Another established route is the reaction of alcohols with isocyanates. nih.gov In this pathway, the alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The synthesis of various carbamates has also been achieved through the reaction of amines with alkyl chloroformates. acs.org

Enamides and enecarbamates, which have a hydrogen atom on the nitrogen, can also act as nucleophiles in the presence of a Lewis acid catalyst to form C-C and C-N bonds. nih.gov This reactivity has been utilized in stereoselective addition reactions to aldehydes and other electrophiles. nih.gov The reaction is believed to proceed through a cyclic, six-membered transition state involving hydrogen. nih.gov

A versatile approach to synthesizing α-alkoxy carbamates involves a sequence of nitrile hydrozirconation, acylation, and subsequent alcohol addition. nih.govscispace.com This multicomponent reaction allows for significant structural diversification. nih.govscispace.com

Theoretical studies, including density functional theory (DFT) calculations, have been employed to investigate the reaction mechanisms of CO2 chemisorption by amines, often highlighting the role of zwitterionic intermediates. nih.gov In some cases, the reaction is proposed to be a single-step process where the zwitterion is a transition state rather than a stable intermediate. acs.org The presence of a Brønsted base can assist in the proton transfer required for the formation of the carbamate, sometimes circumventing the need for a stable zwitterionic intermediate. acs.org

In certain catalytic systems, such as those using superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), zwitterionic superbase-CO2 adducts are proposed to actively transfer the carboxylate group to substrates. rsc.org The reaction can proceed through different pathways, including nucleophilic self-carboxylation or a concerted electrophilic carboxylation where the zwitterion is stabilized by hydrogen bonding. rsc.org

Nucleophilic Addition Pathways

Carbamate Bond Cleavage Mechanisms

The cleavage of the carbamate bond is a fundamental process in the degradation and transformation of these compounds. The mechanism of cleavage can vary depending on the specific carbamate structure and the reaction conditions.

The hydrolysis of carbamates, the cleavage of the carbamate bond by water, can occur under acidic, basic, or neutral conditions. The stability of the carbamate bond towards hydrolysis is highly dependent on its structure.

Under basic conditions, the hydrolysis of N-monosubstituted carbamates, like sec-butyl N-phenyl carbamate, is believed to proceed through an E1cB-type mechanism. nih.govacs.org This involves the deprotonation of the nitrogen to form an anionic intermediate, which then expels the aryloxy group to form an isocyanate. nih.govacs.orgkarger.com The isocyanate is subsequently hydrolyzed to the corresponding amine and carbon dioxide. nih.govnih.gov The rate of this reaction can be influenced by the nature of the substituents on both the nitrogen and the oxygen of the carbamate group. nih.govresearchgate.net For instance, electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis. cdnsciencepub.com

The hydrolysis of N,N-disubstituted carbamates, in contrast, often proceeds through a BAc2 mechanism, which involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.govacs.org

The rate of hydrolysis is also affected by the solvent. For example, a transfer to a dipolar aprotic solvent like DMSO can have varying effects on the reaction rate depending on the relative solvation of the ground and transition states. karger.com

Table 1: Hydrolysis Data for Representative Carbamates

| Carbamate | Conditions | Products | Kinetic Data/Notes | Reference(s) |

| Phenyl tert-butylcarbamate | 6M HCl, reflux | Aniline (B41778), tert-butanol | Protonation of carbonyl oxygen followed by water attack. | |

| Phenyl tert-butylcarbamate | 2M aq. NaOH, 60°C | Sodium phenylcarbamate, tert-butoxide | Faster than acidic hydrolysis due to direct hydroxide attack. | |

| Phenyl N-benzoyl-carbamate | pH 9.0, aniline buffer | 1-phenyl N-benzoylurea | Rate is independent of aniline concentration, suggesting a benzoyl isocyanate intermediate. | karger.com |

| p-Nitrophenyl N-phenyl-N-(2-diethylaminoethyl)carbamate | pH 8.30 (phosphate buffer) | - | First-order hydrolysis constant of 4.9 x 10⁻² per minute. | rutgers.edu |

This table presents data for structurally related carbamates to illustrate general hydrolysis principles. Specific kinetic data for sec-butyl N-phenyl carbamate was not found in the provided search results.

Decarboxylation, the removal of a carboxyl group, is another important transformation pathway for carbamates. The thermal decomposition of t-alkyl N-arylcarbamates has been shown to proceed via a first-order reaction to yield carbon dioxide, an alkene (isobutylene from a t-butyl group), and the corresponding amine. cdnsciencepub.com A cyclic mechanism has been proposed for this decomposition. cdnsciencepub.com The rate of decomposition is influenced by the electronic nature of the substituent on the aromatic ring, with more electronegative substituents increasing the rate. cdnsciencepub.com

In some synthetic methodologies, an intramolecular decarboxylation of alkanoyloxycarbamates provides an effective route to primary and secondary alkylamines under mild conditions. organic-chemistry.org

Hydrolysis Pathways and Stability

Kinetic Studies of Carbamate Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For carbamates, these studies often focus on their formation from isocyanates and alcohols or their subsequent transformations.

The formation of sec-butyl N-phenyl carbamate typically involves the reaction of phenyl isocyanate with sec-butanol. The rate of this urethanization reaction is influenced by reactant concentrations and temperature. Kinetic analyses of the reaction between phenyl isocyanate and various alcohols, including primary and secondary butanols, have been conducted to determine reaction rate constants. researchgate.net

In studies using a microreactor system, the reaction between phenyl isocyanate (PhNCO) and monoalcohols was performed under pseudo-first-order conditions in a tetrahydrofuran (B95107) (THF) solvent. researchgate.net The decrease in isocyanate concentration over time was monitored using off-line HPLC after quenching the reaction with n-butylamine. researchgate.net This method allows for the calculation of observed rate constants from the slope of the plot of the logarithm of isocyanate concentration versus time. researchgate.net The second-order rate constants are then determined by dividing the observed rate constant by the alcohol concentration, which remains nearly constant throughout the reaction. researchgate.net

For secondary alcohols like sec-butanol (butan-2-ol), the reaction rate is generally lower than for primary alcohols such as n-butanol (butan-1-ol), a difference attributed to greater steric hindrance around the secondary hydroxyl group. researchgate.net

Below is a table summarizing kinetic data for the reaction of phenyl isocyanate with primary and secondary butanol at various temperatures.

Interactive Table: Kinetic Parameters for Phenyl Isocyanate-Butanol Reaction Select a temperature to view the corresponding rate constants.

| Alcohol | Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| Butan-1-ol | 313 | 2.22 |

| 323 | 3.13 | |

| 333 | 4.04 | |

| 343 | 6.06 | |

| 353 | 8.27 | |

| Butan-2-ol | 313 | 0.74 |

| 323 | 1.29 | |

| 333 | 1.98 | |

| 343 | 2.76 | |

| 353 | 4.10 | |

| Data sourced from microreactor studies on PhNCO-monoalcohol reactions. researchgate.net |

The kinetics of carbamate formation are highly sensitive to the presence of catalysts and the nature of the solvent.

Catalysts: A wide range of catalysts can accelerate the reaction between isocyanates and alcohols. Tertiary amines, such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts. However, their catalytic efficiency can vary, with some catalysts preferentially promoting the formation of carbamates, while others may favor side reactions like the formation of allophanates (reaction of isocyanate with the carbamate product). For instance, in the reaction of phenyl isocyanate with butanol, common tertiary amines and tin carboxylates tend to result in a rate of carbamate formation (k₁) that is greater than the rate of subsequent allophanate (B1242929) formation (k₂). In contrast, catalysts like carboxylate anions can accelerate the allophanate formation more significantly than the initial carbamate formation.

Palladium-based catalysts are also employed, particularly in carbonylation reactions to produce carbamates. researchgate.net For example, a system involving supported palladium and phenanthroline has shown high activity and selectivity in the reductive carbonylation of nitroaromatics to urethanes. researchgate.net In the context of modifying proteins, storable N-phenylcarbamate palladacycles have demonstrated extremely fast bioconjugation reaction rates. nih.gov

Solvents: The solvent plays a crucial role in reaction kinetics, primarily through its polarity. The formation of urethanes is significantly faster in non-polar solvents compared to polar ones. ethz.ch This is because non-polar solvents are less likely to solvate the reactants and transition states in a way that would hinder the reaction. Polar aprotic solvents, such as tetrahydrofuran (THF) and 1,4-dioxane, are often chosen because they can improve the solubility of reactants while not interfering with the reaction mechanism as protic solvents might. Studies on the reaction of phenyl isocyanate with butanol have shown that the rate constant ratios for competing reactions are solvent-dependent. In acetonitrile, a polar aprotic solvent, the rate constants for allophanate and isocyanurate formation rise much more than that of carbamate formation.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For the formation of sec-butyl N-phenyl carbamate from phenyl isocyanate and sec-butanol, the activation energy is a key parameter. Experimental studies have determined the apparent activation energies for the reaction of phenyl isocyanate with various alcohols. researchgate.net

For the uncatalyzed reaction, higher activation energies are typically observed for secondary alcohols compared to primary alcohols, consistent with the greater steric hindrance of the secondary hydroxyl group. researchgate.net Lovering and Laidler reported an activation energy of 48 kJ mol⁻¹ for the reaction of phenyl isocyanate with butanol when carried out in excess alcohol. nih.gov More recent studies using microreactors found an activation energy of 38.6 kJ mol⁻¹ for the reaction with butan-2-ol in a THF solvent. researchgate.net In contrast, the reaction with the primary alcohol butan-1-ol has a lower activation energy of 30.2 kJ mol⁻¹. researchgate.net

The solvent environment also influences activation energy. Reactions in very non-polar solvents tend to have lower activation energies (around 30 kJ mol⁻¹) compared to those in more polar environments or in excess alcohol (up to 50 kJ mol⁻¹). ethz.chnih.gov

The thermal decomposition of carbamates is another important reaction with a distinct activation energy profile. For example, the thermal decomposition of t-butyl N-arylcarbamates, which is a first-order reaction, is influenced by substituents on the aryl ring. cdnsciencepub.com

Interactive Table: Apparent Activation Energies for Phenyl Isocyanate Reactions Click on a row to highlight the data.

| Reactant Alcohol | Solvent | Activation Energy (Ea, kJ mol⁻¹) |

| Butan-1-ol | THF | 30.2 researchgate.net |

| Butan-2-ol | THF | 38.6 researchgate.net |

| Butanol | Excess Butanol | 48 nih.gov |

| Butanol | Xylene | 33 nih.gov |

| Activation energies vary based on the alcohol structure and solvent conditions. |

Influence of Catalysts and Solvents on Reaction Kinetics

Mechanistic Investigations of Catalytic Cycles

The synthesis of carbamates can be achieved through various catalytic pathways, each with a distinct mechanistic cycle.

Copper-Catalyzed C(sp³)–H Carbamation: One novel approach for synthesizing tertiary carbamates involves the intermolecular functionalization of unactivated C(sp³)–H bonds, catalyzed by copper. rsc.org In this process, a hydrocarbon reacts with an isocyanate in the presence of a copper catalyst, such as [Cu(NCMe)₄]BF₄ with a neocuproine (B1678164) ligand, and a peroxide initiator. rsc.org Kinetic studies, including isotope effect experiments, suggest that the rate-determining step is a radical-mediated cleavage of the C(sp³)–H bond. rsc.org The proposed catalytic cycle involves the generation of a reactive copper species that facilitates the formation of a radical from the hydrocarbon, which then reacts with the isocyanate. rsc.org

Rhodium-Catalyzed C–H Amination: Rhodium dimer catalysts are effective in C–H amination reactions using N-mesyloxycarbamates as nitrene precursors. rsc.org Density functional theory (DFT) studies and kinetic analyses have been used to investigate the catalytic cycle. rsc.org These studies support a concerted pathway where a rhodium-nitrene intermediate undergoes C–H insertion. rsc.org The C–H insertion step, rather than the formation of the rhodium-nitrene species, is suggested to be the rate-limiting step of the reaction. rsc.org

Superbase-Catalyzed Carboxylation: N-heteroaryl carbamates can be synthesized from N-heteroaryls, carbon dioxide, and alkyl halides using superbase catalysis. uio.no The proposed mechanism involves the initial reaction of the superbase with CO₂ and the N-heteroaryl to form a mixed carbamate. uio.no This intermediate then undergoes an Sₙ2-type reaction with the alkyl halide to yield the final carbamate product, regenerating the superbase. uio.no

Metal-Free C–N Coupling: A metal-free method for synthesizing N-phenylcarbamates involves the reaction of anilines with carbazates in the presence of iodine and tert-butyl hydroperoxide (TBHP). thieme-connect.com The proposed mechanism starts with the reaction of TBHP and iodine to generate radical species. thieme-connect.com The carbazate (B1233558) forms a diazene (B1210634) intermediate, which then reacts with a t-butoxyl radical to generate a nitrogen radical. thieme-connect.com This intermediate eliminates a molecule of N₂ to form an alkoxycarbonyl radical, which subsequently reacts with iodine and then aniline to produce the final N-phenylcarbamate product. thieme-connect.com

Rearrangement Reactions Involving Carbamate Functionality

The carbamate group can participate in or be formed through various rearrangement reactions, which are powerful tools for synthesizing complex molecules.

Curtius Rearrangement: The Curtius rearrangement is a classic method for converting carboxylic acids into primary amines, with an isocyanate as a key intermediate. This reaction can be adapted for carbamate synthesis. The process involves converting a carboxylic acid to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges to form an isocyanate, with the loss of nitrogen gas. If this reaction is performed in the presence of an alcohol, the isocyanate is trapped in situ to form a carbamate. beilstein-journals.org This method has been successfully implemented in continuous flow reactors, allowing for the rapid and high-yield synthesis of various carbamates from benzoic acids and phenylacetic acids. beilstein-journals.org

Photo-Fries Rearrangement: The Photo-Fries rearrangement is a photochemical reaction that can occur with aryl esters and amides, and by extension, carbamates. When subjected to UV radiation, an aryl carbamate can rearrange to form ortho- and para-aminobenzoates. However, the efficiency of this rearrangement can be low. For instance, the phototransformation of Azak (2,6-di-t-butyl-4-methylphenyl N-methylcarbamate) produced only trace amounts of the photo-Fries product, with decarbamylation being a more significant decomposition pathway. iupac.org

Bamberger Rearrangement: While not a direct rearrangement of a carbamate itself, the Bamberger rearrangement converts N-phenylhydroxylamines into 4-aminophenols using a strong aqueous acid. wiley-vch.de This reaction proceeds through the formation of a nitrenium ion intermediate, which is then attacked by water. wiley-vch.de This type of rearrangement chemistry highlights the reactivity of nitrogen-containing aromatic compounds related to the precursors of N-phenyl carbamates.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural and conformational analysis of organic compounds. For sec.-Butyl N-phenyl carbamate (B1207046), various NMR techniques provide a comprehensive picture of its static and dynamic properties.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the sec-butyl group and the phenyl group. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-7.4 ppm). The N-H proton of the carbamate group would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton (CH) of the sec-butyl group, being adjacent to the oxygen atom, would be shifted downfield compared to the other alkyl protons.

The ¹³C NMR spectrum provides information on the carbon framework. Key resonances would include the carbonyl carbon of the carbamate group (around δ 153-155 ppm), the aromatic carbons, and the four distinct carbons of the sec-butyl group. rsc.org The existence of syn and anti rotamers due to hindered rotation around the C-N bond can lead to the observation of two sets of signals at low temperatures, a phenomenon well-documented for related N-phenylcarbamates. nd.edu

Table 1: Representative ¹H and ¹³C NMR Data for Phenylcarbamate Isomers Data for iso-butyl phenylcarbamate and 1-butyl phenylcarbamate are provided as illustrative examples. rsc.org

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| iso-Butyl phenylcarbamate | 7.32-7.21 (m, 4H), 7.00-6.96 (m, 1H), 6.68 (s, br, 1H, NH), 3.87 (d, J=7.5 Hz, 2H), 1.89 (hep, J=7.5 Hz, 1H), 0.88 (d, J=7.5 Hz, 6H) | 153.8, 138.0, 129.0, 123.3, 118.7, 71.4, 28.0, 19.1 |

| 1-Butyl phenylcarbamate | 7.33-7.21 (m, 4H), 7.01-6.96 (m, 1H), 6.65 (s, br, 1H, NH), 4.10 (t, J=7.5 Hz, 2H), 1.59 (m, 2H), 1.30 (m, 2H), 0.88 (t, J=7.5 Hz, 3H) | 153.8, 138.0, 129.0, 123.3, 118.7, 65.1, 31.0, 19.1, 13.7 |

The partial double bond character of the carbamate C-N bond leads to hindered rotation, resulting in the existence of syn and anti conformers. acs.org Dynamic NMR (DNMR) spectroscopy is the primary tool for quantifying the energy barrier for this rotation. At low temperatures, the exchange between rotamers is slow on the NMR timescale, and separate signals for each conformer can be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal.

For N-phenylcarbamates, the rotational barrier is significantly lower than for N-alkylcarbamates. Studies on analogous compounds have established the free energy of activation (ΔG‡) for C-N bond rotation in N-phenylcarbamates to be approximately 12.5 kcal/mol. nd.eduresearchgate.netnih.gov For comparison, the barrier in N-alkylcarbamates is around 16 kcal/mol. nd.edunih.gov This lowering of the barrier is attributed to the electron-withdrawing nature of the phenyl group, which reduces the double bond character of the C-N bond. nd.edunih.gov By analyzing the line shapes of the NMR signals at different temperatures, particularly around the coalescence temperature, the rate of rotation and the activation parameters (ΔG‡, ΔH‡, and ΔS‡) can be determined using the Eyring equation. researchgate.net

In situ NMR spectroscopy is a powerful technique for studying reaction kinetics and identifying transient intermediates without the need for quenching and sample workup. acs.orguni-regensburg.de This method allows for real-time monitoring of the concentrations of reactants, intermediates, and products directly in the NMR tube. acs.org

For reactions involving sec.-Butyl N-phenyl carbamate, such as its formation from phenyl isocyanate and sec-butanol or its subsequent transformations, in situ NMR can provide crucial mechanistic details. For instance, in the synthesis of carbamates from amines and CO₂, in situ ¹³C NMR has been used to observe the formation and hydrolysis of carbamate species, providing insights into reaction pathways and kinetics. acs.orgresearchgate.net By initiating the reaction within the NMR spectrometer, often through photo-irradiation or rapid injection of a reactant, the evolution of the reaction can be followed by acquiring spectra at regular intervals. uni-regensburg.de This approach is invaluable for detecting short-lived intermediates that would be undetectable by conventional analytical methods. nih.gov

Dynamic NMR for Rotational Barriers (C-N bond)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. It is particularly useful for analyzing the carbamate moiety in this compound and for studying reaction kinetics.

The carbamate group (-NHCOO-) has several characteristic absorption bands in the IR spectrum. The most prominent of these are the N-H stretching, C=O (carbonyl) stretching, and C-O stretching vibrations.

N-H Stretching: For a secondary carbamate like this compound, a sharp absorption band corresponding to the N-H stretch is expected in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the solid state or in concentrated solutions, this band is often broader and shifted to lower frequencies.

C=O Stretching: The carbonyl stretching vibration is a strong, sharp band typically appearing between 1680 and 1730 cm⁻¹. For a related compound, 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, the carbamate C=O stretch was observed at 1704 cm⁻¹. iucr.orgresearchgate.netnih.gov Data for iso-butyl phenylcarbamate shows a very strong C=O stretch at 1705 cm⁻¹. rsc.org

C-N and C-O Stretching: The C-N and C-O stretching vibrations of the carbamate group typically appear in the fingerprint region of the spectrum, from approximately 1000 to 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for the Carbamate Group in an Isomeric Compound Data for iso-butyl phenylcarbamate is provided as an illustrative example. rsc.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Example (iso-Butyl phenylcarbamate) |

| N-H Stretch | 3300 - 3500 | 3311 (s) |

| C=O Stretch | 1680 - 1730 | 1705 (vs) |

| N-H Bend | 1500 - 1550 | 1542 (s) |

| C-O Stretch | 1200 - 1300 | 1233 (vs) |

| C-N Stretch | 1300 - 1400 | 1318 (s) |

(s = strong, vs = very strong)

Similar to in situ NMR, in situ IR spectroscopy allows for the real-time monitoring of chemical reactions by tracking the changes in the vibrational spectrum over time. nih.gov This technique is particularly well-suited for following the concentrations of species with strong IR absorptions, such as the carbonyl group in carbamates. nih.govnih.gov

By fitting an IR probe directly into a reaction vessel, spectra can be recorded continuously as the reaction proceeds. This provides kinetic data by plotting the absorbance of a characteristic band (e.g., the C=O stretch of the carbamate at ~1705 cm⁻¹) versus time. This method has been successfully employed to study the kinetics of carbamate formation and rearrangement reactions. nih.govrsc.org For example, the metalation and subsequent rearrangement of aryl carbamates have been monitored by following the disappearance of the starting carbamate C=O band (1720–1734 cm⁻¹) and the appearance of bands corresponding to intermediates and products. nih.gov This approach enables the determination of reaction rate constants and provides evidence for proposed mechanistic pathways. nih.govresearchgate.net

Hydrogen Bonding Studies via IR

Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding in carbamates like sec-Butyl N-phenyl carbamate. The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl C=O group) allows for the formation of intermolecular hydrogen bonds. nih.gov

In the solid state, carbamates containing an N-H group typically exhibit strong intermolecular N-H···O=C hydrogen bonds, which lead to the formation of one-dimensional polymeric chains. iucr.orgresearchgate.netiucr.org This is observed in the IR spectra as a shift in the stretching frequencies of the N-H and C=O groups. For instance, the C=O stretching frequency shifts to a lower wavenumber in the solid state compared to a dilute solution, where hydrogen bonding is minimized. aip.org Conversely, the N-H stretching frequency shifts to a higher wavenumber when transitioning from a solid to a liquid phase, indicating a loss of hydrogen bonding. oup.com

A study on methyl 4-(N,N-dimethylamino)phenyl carbamate (DMAPCMe) in solution demonstrated that as the concentration increases, a new, sharp hydrogen-bonded band appears at a lower frequency (3325 cm⁻¹) in addition to the free N-H stretching frequency at 3440 cm⁻¹. aip.org This concentration-dependent shift is a clear indicator of the formation of hydrogen-bonded oligomers or polymers in solution. aip.org Similarly, the C=O stretching frequency for carbamates shows a noticeable shift to lower wavenumbers upon hydrogen bond formation, though the band often broadens, making precise deconvolution challenging. aip.org For N-phenylcarbamates, the typical anti conformation is preferred, but this can be influenced by hydrogen bonding. nd.edu

Table 1: Representative IR Absorption Frequencies for Carbamates

| Functional Group | State | Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch (free) | Dilute Solution | ~3440 | Observed in the absence of significant hydrogen bonding. aip.org |

| N-H Stretch (H-bonded) | Solid / Concentrated Solution | ~3325 | Indicates intermolecular N-H···O=C hydrogen bonding. aip.org |

| C=O Stretch (free) | Dilute Solution | ~1725-1754 | The exact frequency can be influenced by substituents. nd.edu |

This table is a generalized representation based on available data for similar carbamate structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for the structural confirmation of sec-Butyl N-phenyl carbamate and for analyzing related polymeric materials.

Electron Ionization (EI) mass spectrometry of carbamates provides characteristic fragmentation patterns that are key to their identification. For N-methyl carbamates, a common fragmentation pathway involves the neutral loss of methyl isocyanate (CH₃NCO, -57 Da), which arises from a McLafferty-type rearrangement. nih.govsciresjournals.com This rearrangement is induced by the protonation of the ester oxygen adjacent to the carbonyl carbon. nih.gov

In general, the fragmentation of organic molecules in a mass spectrometer is influenced by the localization of the radical cation on heteroatoms like nitrogen and oxygen, which have non-bonding valence electrons. msu.edu For carbamates, cleavage often occurs at the bonds adjacent to the carbonyl group. libretexts.org Collisional-induced fragmentation studies on various carbamates have shown distinct pathways for protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions. For instance, in some carbamate derivatives, the fragmentation of [M-H]⁻ ions involves the loss of an alcohol (R²OH), while [M+H]⁺ ions can lose CO₂. mdpi.com The stability of the resulting fragment ions often dictates the predominant fragmentation route.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, further confirming the structure of sec-Butyl N-phenyl carbamate. mdpi.com

Tandem mass spectrometry (MS/MS) has emerged as a crucial technique for sequencing informational polymers, including those with carbamate linkages. acs.org Sequence-defined oligocarbamates can be decoded by subjecting them to fragmentation and analyzing the resulting product ions. acs.org

Research has shown that urethane (B1682113) linkages (–NH–CO–O–) within a polymer chain undergo orthogonal fragmentation, allowing for the systematic decoding of the monomer sequence. acs.org This is particularly relevant for polymers synthesized with a defined sequence of different carbamate monomers. The fragmentation patterns can differentiate between standard urethane and N-substituted urethane linkages, providing a powerful tool for analyzing the primary structure of these complex macromolecules. acs.org This capability is essential for understanding the structure-property relationships in functional carbamate-containing polymers.

Fragmentation Pathways and Structural Confirmation

X-ray Crystallography for Solid-State Structure and Conformation

In the solid state, N-phenylcarbamate molecules are typically linked by intermolecular N-H···O hydrogen bonds, forming infinite one-dimensional chains. iucr.orgresearchgate.net This hydrogen bonding is a dominant feature in the crystal packing of these compounds. iucr.org For example, in phenyl N-phenylcarbamate, the crystal structure is stabilized by these N-H···O interactions, which extend along a crystallographic axis. iucr.orgresearchgate.net

Table 2: Representative Crystallographic Data for N-Phenylcarbamate Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Phenyl N-phenylcarbamate | Orthorhombic | Pna2₁ | N-H···O, C-H···π | iucr.orgresearchgate.net |

| Phenyl N-(4-nitrophenyl)carbamate | Triclinic | P1 | N-H···O, C-H···O, C-H···π | nih.gov |

| Phenyl N-(3,5-dimethylphenyl)carbamate | - | - | N-H···O, C-H···π, π-π stacking | iucr.org |

This table presents data from related structures to infer likely characteristics for this compound.

Chromatographic Techniques for Reaction Monitoring and Purity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of the synthesis of sec-Butyl N-phenyl carbamate and for assessing the purity of the final product. sepscience.com

HPLC is a highly sensitive and accurate method for separating, identifying, and quantifying components in a mixture. sepscience.com In the context of carbamate synthesis, HPLC can be used to track the consumption of reactants (e.g., aniline (B41778) and a chloroformate or carbonate) and the formation of the carbamate product over time. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

For the analysis of carbamates, reversed-phase HPLC is the preferred method. thermofisher.com Specialized columns, such as those developed specifically for carbamates, can provide faster analysis times compared to standard C18 columns. sepscience.comthermofisher.com Detection is commonly achieved using UV detectors, as the phenyl group in sec-Butyl N-phenyl carbamate absorbs UV light. sepscience.com For more sensitive and specific detection, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). thermofisher.comnih.gov This combination allows for both quantification and confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. researchgate.netnih.gov Thin-layer chromatography (TLC) also serves as a quick and convenient method for monitoring reaction progress and checking for the presence of byproducts. rsc.org

Theoretical and Computational Investigations of Carbamate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure of many-body systems. For carbamates, DFT calculations have been instrumental in mapping out reaction landscapes and understanding the intrinsic properties of these molecules.

Prediction of Reaction Pathways and Transition States

DFT calculations are frequently employed to predict the most likely pathways for chemical reactions by identifying stable intermediates and the high-energy transition states that connect them. A comprehensive study on the aminolysis of phenyl N-phenylcarbamate, a compound structurally related to sec.-Butyl N-phenyl carbamate (B1207046), theoretically characterized three alternative reaction channels: a concerted mechanism, a stepwise pathway via a tetrahedral intermediate, and a stepwise mechanism involving an isocyanate intermediate (E1cB pathway). figshare.com The theoretical results indicated that the pathway proceeding through the isocyanate intermediate is the most energetically favored. figshare.com

In other research, DFT has been used to probe the intramolecular arylation of N-aryl carbamates. nih.gov These calculations can reveal the movement and role of associated ions, such as lithium, predicting how the cation moves from the carbanion center to allow for nucleophilic attack on the phenyl ring. nih.gov Such studies successfully identify the lowest-energy transition structures, which are crucial for understanding the reaction mechanism. nih.gov DFT is also used to model the formation of carbamates from the reaction of amines with carbon dioxide, revealing the critical role of solvent molecules like water, which can act as a base to facilitate the reaction. researchgate.netresearchgate.net

Calculation of Activation Energies and Stability

A key application of DFT is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and the relative stability of different molecular states. For instance, in the enzymatic hydrolysis of the carbamate methomyl (B1676398), a two-step mechanism was identified. mdpi.comresearchgate.net The calculated potential energy barriers for these steps provide a quantitative measure of the reaction's feasibility.

| Reaction Step | System | Method | Calculated Activation Energy (kcal/mol) | Reference |

| Serine-initiated nucleophilic attack | Methomyl Hydrolysis | QM/MM | 19.1 | mdpi.comresearchgate.net |

| C-O bond cleavage | Methomyl Hydrolysis | QM/MM | 7.5 | mdpi.comresearchgate.net |

| C–N bond rotation | t-butyl N-phenylcarbamates | NMR Spectroscopy | 11-13 | researchgate.net |

This table presents calculated activation energies for key reaction steps in representative carbamate systems, illustrating the quantitative insights gained from computational studies.

The first step, a serine-initiated nucleophilic attack, was identified as the rate-determining step due to its higher activation barrier. mdpi.comresearchgate.net The stability of carbamates is also influenced by rotational barriers around the C–N bond. Experimental and theoretical studies on t-butyl N-phenylcarbamates found the rotational barrier to be in the range of 11–13 kcal/mol, confirming significant partial double bond character. researchgate.net

Electronic Structure Analysis and Bond Strength

DFT calculations provide detailed information about the electronic structure of a molecule, including charge distribution and bond characteristics. The carbamate moiety features a C–N bond with partial double bond character due to amide resonance, which is a key factor in its chemical behavior. acs.org

Studies on substituted N-phenylcarbamates have shown that the strength of this C–N bond, and thus the barrier to rotation, is sensitive to the electronic properties of substituents on the phenyl ring. researchgate.net A linear free energy relationship was observed where electron-donating groups increase the rotational barrier (ΔG‡), while electron-withdrawing groups decrease it. researchgate.net This effect can be rationalized by analyzing the charge distribution in the ground and transition states. Furthermore, theoretical reactivity indices, such as Hirshfeld and Natural Bond Orbital (NBO) atomic charges, have been successfully used to quantify and rationalize the reactivity of substituted phenyl N-phenylcarbamates in aminolysis reactions. figshare.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and the influence of the molecular environment.

Prediction of Hydrolysis Pathways and Conformational Dynamics

MD simulations are particularly useful for studying large systems, such as a carbamate substrate interacting with an enzyme. In the study of methomyl hydrolysis by the esterase PestE, MD simulations were conducted to investigate the configuration changes of the enzyme and the substrate upon binding. mdpi.comresearchgate.net These simulations, often running for nanoseconds, allow researchers to identify the most stable binding conformations. mdpi.com By combining MD with quantum mechanics/molecular mechanics (QM/MM) methods, the precise mechanism of hydrolysis can be elucidated. mdpi.comresearchgate.netnih.govdntb.gov.ua This hybrid approach treats the reactive core of the system with high-level quantum mechanics while the surrounding protein and solvent are handled by faster molecular mechanics, providing a detailed, atomic-level view of the entire catalytic process, from substrate binding to product release. mdpi.com

Quantum Chemical Studies of Carbamate Reactivity

Quantum chemical studies encompass a range of computational methods that provide a fundamental understanding of chemical structure and reactivity. For carbamates, these studies have been applied to understand everything from reaction mechanisms to structure-activity relationships. eco-vector.comscispace.com

These methods allow for the investigation of non-catalytic and catalyzed reactions, such as the interaction of N,O-dimethyl carbamate with methylamine, where calculations can predict that the reaction proceeds through a concerted cyclic transition state. eco-vector.com Quantum chemical calculations are also foundational to Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate a molecule's structure and electronic properties with its biological activity. scispace.com For example, such studies can analyze the complex formation between phenyl-N-methylcarbamates and enzymes, proposing models for the reversible complex based on calculated electronic parameters. scispace.com The insights from these computational investigations are vital for rational drug design and for understanding the environmental fate of carbamate-based compounds. nih.govinlibrary.uz

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in chemistry and biology to predict the activity or properties of molecules based on their structural features. ijapbjournal.com These models establish a mathematical correlation between the chemical structure and a specific endpoint, such as chemical reactivity, stability, or distribution. ijapbjournal.comconicet.gov.ar For carbamate systems, including sec.-Butyl N-phenyl carbamate, QSAR and QSPR studies provide valuable insights into their behavior without the need for extensive experimental testing. ijapbjournal.comajol.info

The chemical stability of carbamates is significantly influenced by the electronic and steric properties of their constituent groups. QSAR studies have been instrumental in quantifying these relationships. For instance, the stability of the carbamate bond is related to the electronic nature of the substituents on both the nitrogen and oxygen atoms. Electron-withdrawing groups on the N-aryl ring can affect the rotational barrier of the C–N bond, which in turn influences the molecule's stability and reactivity. nd.eduresearchgate.net

In a study of aryl-substituted t-butyl N-methyl-N-aryl carbamates, a linear free energy relationship was observed between the rotational barrier (ΔG‡) and the electronic stabilization effect of the substituent on the N-aryl ring. nd.eduresearchgate.net Electron-donating groups were found to increase the rotational barrier, while electron-withdrawing groups decreased it. nd.eduresearchgate.net This correlation was best described by a plot against σ⁻ (r² = 0.96), indicating that the rotation about the C–N bond involves a decrease in positive charge on the nitrogen atom. nd.eduresearchgate.net This suggests that the ground state of the carbamate is more polar than the transition state for rotation. nd.edu

Steric effects also play a crucial role. Bulky substituents can hinder the approach of reactants and influence the preferred conformation of the molecule, thereby affecting its stability. nih.gov In some carbamate systems, steric hindrance can force the N-aryl ring to rotate out of co-planarity with the carbamate C–N bond, which can attenuate the resonance effects of the substituents. nd.edu

A QSAR study on various carbamate derivatives might involve the calculation of molecular descriptors that quantify these electronic and steric effects. These descriptors can then be used to build a regression model to predict a measure of chemical stability, such as the rate of hydrolysis or the energy barrier to a particular reaction.

Table 1: Exemplary Descriptors for QSAR/QSPR Studies of Carbamates

| Descriptor Type | Examples | Relevance to Stability |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Quantify the electron-donating or -withdrawing nature of substituents, influencing bond polarity and reactivity. conicet.gov.arnd.edu |

| Steric | Taft steric parameters (Es), Molar refractivity, van der Waals volume | Describe the size and shape of substituents, which can affect reaction rates through steric hindrance. nih.gov |

| Topological | Connectivity indices, Wiener index | Represent the branching and overall topology of the molecule, which can correlate with stability. ijert.org |

| Quantum-Chemical | Partial atomic charges, Bond orders | Provide detailed information about the electron distribution and bond strengths within the molecule. researchgate.net |

The partition coefficient (logP), typically the octanol-water partition coefficient, is a critical parameter in understanding the distribution of a chemical in biological and environmental systems. tandfonline.com QSPR models are widely used to predict logP values for carbamates, avoiding the often labor-intensive experimental measurements. researchgate.netbenthamdirect.comingentaconnect.com

Several studies have successfully developed QSPR models for predicting the logP of carbamates. These models often employ a variety of molecular descriptors, including electronic, topological, and quantum-chemical parameters. researchgate.netbenthamdirect.comiau.ir For example, a study on 66 types of carbamates used a genetic algorithm (GA) to select the most relevant descriptors for multiple linear regression (MLR) and artificial neural network (ANN) models. researchgate.netbenthamdirect.com The results indicated that the GA-ANN model provided the best predictions, with good agreement between the predicted and experimental partition coefficients. researchgate.netbenthamdirect.com

Another QSPR study focused on a diverse set of agrochemicals, including carbamates, to predict their aqueous solubility, a property closely related to the partition coefficient. ajol.info This study utilized a six-descriptor model developed through multiple linear regression and a genetic algorithm, achieving a high correlation coefficient. ajol.info

The Crippen method and the Joback method are other computational approaches used to estimate the logP and other physical properties of compounds like this compound. chemeo.com For this compound, the Crippen method predicts a logP of 3.047. chemeo.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Method | Source |

| logP (Octanol/Water Partition Coefficient) | 3.047 | Crippen Method | chemeo.com | |

| Log10 of Water Solubility | -2.81 | mol/l | Crippen Method | chemeo.com |

| Normal Boiling Point | 668.48 | K | Joback Method | chemeo.com |

| Enthalpy of Vaporization | 64.45 | kJ/mol | Joback Method | chemeo.com |

| Critical Temperature | 878.08 | K | Joback Method | chemeo.com |

| Critical Pressure | 2603.08 | kPa | Joback Method | chemeo.com |

| McGowan's Characteristic Volume | 159.510 | ml/mol | McGowan Method | chemeo.com |

| Non-polar Retention Index | 1526.00 | chemeo.com | ||

| Polar Retention Index | 2066.00 | chemeo.com |

Correlation of Electronic and Steric Effects with Chemical Stability

Conformational Analysis and Rotational Barriers

The biological activity and physical properties of carbamates are intrinsically linked to their three-dimensional structure and conformational flexibility. nih.gov A key aspect of this is the hindered rotation around the C-N bond, which arises from the partial double bond character due to resonance. nd.edu This results in the existence of syn and anti rotamers. nd.edu

For N-aryl carbamates, the barrier to C-N rotation is a subject of significant interest. nd.eduresearchgate.net The energy barrier for this rotation is typically lower than in structurally related amides. nd.edu For instance, the rotational barrier for an N-alkylcarbamate is around 16 kcal/mol, while for an N-phenylcarbamate, it is lowered to approximately 12.5 kcal/mol. nih.gov This is attributed to the electron-withdrawing nature of the N-aryl group, which reduces the dipolar character of the carbamate ground state and imparts more single-bond character to the C-N bond. nd.edu

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate rotational energy barriers and to study the geometries of the ground and transition states. researchgate.net These calculations have shown that the N-aryl ring in some carbamates is forced out of co-planarity with the C-N bond, which can impact the electronic effects of substituents. nd.edu

In a study of tertiary N-aryl-N-methylcarbamates, the rotational barriers were determined using variable-temperature NMR spectroscopy and computational methods. acs.org The experimental and calculated free energy barriers for rotation were found to be in close agreement. acs.org The study also revealed that for an N-(2-pyrimidyl)carbamate, the rotational barrier was unusually low (<9 kcal/mol), which was attributed to the increased single bond character of the C(carbonyl)-N bond due to the strong electron-withdrawing ability of the pyrimidyl ring. nd.eduacs.org

Table 3: Rotational Energy Barriers (ΔG‡) for Selected Carbamates

| Compound | Solvent | T (K) | ΔG‡ (kcal/mol) | Source |

| tert-Butyl N-methyl-N-(p-methoxyphenyl)carbamate | CDCl₃ | 243 | 14.1 | nd.edu |

| tert-Butyl N-methyl-N-phenylcarbamate | CDCl₃ | 243 | 13.0 | nd.edu |

| tert-Butyl N-methyl-N-(p-cyanophenyl)carbamate | CDCl₃ | 243 | 11.9 | nd.edu |

| tert-Butyl N-methyl-N-(p-nitrophenyl)carbamate | CDCl₃ | 243 | 11.6 | nd.edu |

| tert-Butyl N-methyl-N-(2-pyridyl)carbamate | THF-d₈ | 203 | 10.2 | acs.org |

| tert-Butyl N-methyl-N-phenylcarbamate | CDCl₃ | 250 | 12.3 | acs.org |

Molecular Recognition in Carbamate-Based Systems (excluding direct biological applications)

Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. nih.gov Carbamates can participate in such interactions due to their ability to act as both hydrogen bond donors (N-H) and acceptors (C=O). nih.govacs.org This property allows them to be incorporated into larger molecular architectures designed for host-guest chemistry.

While much of the research on molecular recognition involving carbamates is focused on their biological applications, there are studies that explore their role in non-biological host-guest systems. For example, carbamate functionalities can be part of a larger host molecule designed to recognize and bind specific guest molecules. The conformational constraints and hydrogen bonding capabilities of the carbamate group can contribute to the selectivity and stability of the host-guest complex. acs.org

In one instance, the formation of nd.edupseudorotaxanes was demonstrated where a polyanionic macrocycle acts as a host for linear polyammoniums in water. nih.gov This host-guest interaction was shown to influence the equilibrium of CO₂ capture by polyamines, shifting it towards the formation of carbonate adducts over carbamates. nih.gov This illustrates how non-covalent interactions in a host-guest system can control covalent bond formation.

Furthermore, the principles of molecular recognition are fundamental to the development of dynamic combinatorial libraries, where reversible reactions, including those that can form carbamates, are used to generate a mixture of compounds from which a specific host or guest can be selected. researchgate.net The interplay of covalent and non-covalent interactions, where the carbamate linkage can be involved, is a key aspect of these systems. researchgate.net

Chirality and Stereoselective Synthesis in Sec. Butyl N Phenyl Carbamate Chemistry

Origin of Chirality in Sec.-Butyl N-Phenyl Carbamate (B1207046)

The chirality of sec.-butyl N-phenyl carbamate originates from the sec-butyl group attached to the carbamate oxygen atom. Specifically, the second carbon atom of the butyl chain is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the N-phenyl carbamate oxygen atom. Due to this asymmetric center, the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers: (R)-sec-butyl N-phenyl carbamate and (S)-sec-butyl N-phenyl carbamate.

Enantioselective Synthetic Strategies

The synthesis of a single enantiomer of a chiral compound is a fundamental goal in modern organic chemistry. For this compound and related structures, several enantioselective strategies have been developed, broadly categorized into asymmetric synthesis and the use of chiral catalysts and auxiliaries.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a new chiral center with a preference for one stereochemical outcome. One powerful method applicable to carbamate synthesis is the transition-metal-catalyzed carbenoid insertion into N–H bonds. For instance, a highly enantioselective route to α-alkenyl α-amino acid derivatives involves the reaction of vinyldiazoacetates with tert-butyl carbamate. This reaction is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA), achieving high yields and excellent enantioselectivity (83–98% ee). rsc.org

Another significant approach is the catalytic enantioselective addition of carbamates to prochiral or meso substrates. A notable example is the addition of phenyl carbamate to meso-epoxides, which generates protected trans-1,2-amino alcohols. This transformation is effectively promoted by a chiral oligomeric (salen)Co–OTf catalyst, yielding the desired products in high yield and enantiomeric excess. nih.gov Aryl carbamates have been found to be uniquely effective nucleophiles in this specific transformation. nih.gov

Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical course of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome. For example, oxazolidinones derived from α-amino acids serve as effective chiral auxiliaries in various asymmetric transformations. umanitoba.caresearchgate.net

Chiral catalysts, on the other hand, participate in the reaction to create a chiral environment without being consumed. A variety of catalysts have proven effective in carbamate-related syntheses:

Chiral Ligand/Base Complexes : The complex formed between sec-butyllithium (B1581126) (s-BuLi) and a chiral ligand like (–)-sparteine can perform enantioselective deprotonation of carbamates, enabling the synthesis of chiral products with high enantiomeric ratios (e.g., 98:2 er). whiterose.ac.uk

Chiral (salen)Co Complexes : As mentioned, oligomeric (salen)Co(III) complexes are superior catalysts for the enantioselective ring-opening of epoxides with carbamate nucleophiles, showing higher rates and enantioselectivity compared to their monomeric counterparts. nih.gov

Chiral Phosphoric Acids (CPAs) : These Brønsted acids, such as TRIP and SPAs, are powerful organocatalysts. They can be used in combination with metal catalysts for N-H insertion reactions rsc.org or to catalyze the kinetic resolution of racemic allylboronates. beilstein-journals.org

Cinchona Alkaloids : Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are effective phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) derivatives with various benzyl (B1604629) bromides to produce chiral unnatural α-phenylalanine derivatives. mdpi.com

| Catalyst Type | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Monomeric (salen)Co-OTf | 1.0 | 23 | 24 | 42 | 85 |

| Oligomeric (salen)Co-OTf | 1.0 | 23 | 24 | 88 | 93 |

| Oligomeric (salen)Co-OTf | 0.5 | 50 | 24 | 91 | 95 |

Chiral Resolution Techniques

When a racemic mixture is formed, chiral resolution is employed to separate the enantiomers. This can be achieved through chromatographic methods or kinetic resolution.

Enzymatic Kinetic Resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes. Lipases are commonly used to catalyze the acylation of one enantiomer of a racemic alcohol or amine at a much higher rate than the other. For instance, the kinetic resolution of racemic carbamates like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate can be achieved with high efficiency using Candida antarctica lipase (B570770) B (CAL-B). mdpi.com In a typical process, the enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting acylated and unreacted enantiomers can then be separated. The efficiency of this process can be influenced by factors such as the choice of lipase, solvent, and temperature. mdpi.com At optimal conditions, conversions of ~50% can be reached with enantiomeric excesses (ee) of over 99% for both the remaining substrate and the product. mdpi.com

| Temperature (°C) | Optimal Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) |

|---|---|---|---|---|

| 25 | 24 | 50 | >99 | >99 |

| 35 | 16 | 50 | >99 | >99 |

| 40 | 12 | 50 | >99 | >99 |

Chromatographic resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is another widely used method. Polysaccharide derivatives, particularly cellulose (B213188) tris(phenylcarbamate) and its analogues, are highly effective CSPs for separating a broad range of racemic compounds. oup.comoup.com The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. oup.comacs.org

Influence of Stereochemistry on Reaction Pathways

The existing stereochemistry of a chiral carbamate can profoundly influence the outcome of subsequent chemical transformations. Reactions occurring at a site near the stereocenter often proceed diastereoselectively.

A key example is the reaction of configurationally stable α-lithio carbamates with electrophiles. Research has shown that these intermediates can react with electrophiles to give products with either net retention or net inversion of the original configuration. rsc.org For example, the lithiation of a t-Boc-protected (S)-amine followed by reaction with one electrophile might proceed with retention of stereochemistry, while using a different electrophile, such as carbon dioxide, can lead to inversion of configuration. rsc.org This demonstrates that the reaction pathway is highly dependent on the nature of the interacting species, allowing for tunable control over the final product's stereochemistry.

Dynamic Stereochemistry and Chiral Discrimination Studies

The stereochemistry of carbamates is not always static. Dynamic processes, such as bond rotation, and the principles of chiral discrimination are crucial for a complete understanding of their behavior.

Dynamic Stereochemistry : Like amides, carbamates exhibit hindered rotation around the C(carbonyl)–N bond due to the partial double bond character arising from delocalization of the nitrogen lone pair. This results in the existence of syn and anti rotamers, which can often be observed as distinct species by NMR spectroscopy at low temperatures. researchgate.netresearchgate.net The energy barrier to this rotation is a key parameter. For a typical N-alkylcarbamate, the barrier is around 16 kcal/mol. However, for an N-phenylcarbamate, this barrier is significantly lower, in the range of 12.3–12.5 kcal/mol, due to the electron-withdrawing nature of the phenyl group which reduces the C-N double bond character. researchgate.netnd.edu

Chiral Discrimination Studies : Chiral discrimination refers to the ability of a chiral environment to differentiate between enantiomers. This is the fundamental principle behind chiral resolution by HPLC and NMR studies using chiral solvating agents. Computational and NMR studies on the interaction between enantiomers and polysaccharide-based CSPs, such as cellulose tris(phenylcarbamate), have provided insight into the recognition mechanism. acs.orgnih.gov These studies suggest that the most important interaction is often the hydrogen bond formed between the NH proton of the carbamate moieties on the CSP and a polar group on the analyte. nih.gov The subtle differences in how the (R)- and (S)-enantiomers fit into the chiral grooves of the polysaccharide selector lead to different interaction energies, resulting in their chromatographic separation. acs.orgnih.gov

Degradation Pathways and Environmental Fates of Carbamate Compounds Academic Research

Chemical Hydrolysis and Solvolysis Mechanisms

The carbamate (B1207046) bond in sec-butyl N-phenyl carbamate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The mechanism and products differ depending on the pH of the environment.

Under acidic conditions , the reaction typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. This process leads to the cleavage of the ester bond, yielding aniline (B41778), carbon dioxide, and sec-butanol.

Under basic conditions , the hydrolysis of N-phenyl carbamates proceeds through a different pathway. For carbamates derived from primary amines like aniline, the mechanism is often an E1cb-type (Elimination Unimolecular conjugate Base) reaction. nih.govacs.org This process involves the deprotonation of the nitrogen atom by a strong base, forming an anionic intermediate. nih.gov This intermediate then eliminates the sec-butoxide (B8327801) leaving group to form phenyl isocyanate. The highly reactive isocyanate is subsequently attacked by water to form the unstable carbamic acid, which rapidly decomposes to yield aniline and carbon dioxide. nih.gov Phenylcarbamates are generally stable in weakly acidic to neutral aqueous solutions but are more readily cleaved by strong bases. acs.org

Table 1: Hydrolysis Pathways of sec-Butyl N-Phenyl Carbamate

| Condition | Catalyst | Intermediate | Final Products |

|---|---|---|---|

| Acidic | H⁺ | Protonated Carbamate | Aniline, sec-Butanol, Carbon Dioxide |

| Basic | OH⁻ | Phenyl Isocyanate | Aniline, sec-Butanol, Carbon Dioxide |

Thermal Degradation Processes

When subjected to elevated temperatures, sec-butyl N-phenyl carbamate is expected to undergo thermal decomposition. While specific studies on this exact molecule are limited, extensive research on analogous N-monosubstituted carbamates derived from secondary and tertiary alcohols provides a clear model for its degradation. cdnsciencepub.comresearchgate.net

The primary thermal degradation pathway for these compounds is a unimolecular elimination reaction that proceeds through a cyclic transition state. cdnsciencepub.com This reaction results in the formation of an amine, carbon dioxide, and an alkene. For sec-butyl N-phenyl carbamate, this process would yield aniline, carbon dioxide, and a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). researchgate.net

Studies on t-butyl N-arylcarbamates have shown three potential decomposition modes:

Elimination: RNHCOOR' → RNH₂ + CO₂ + Olefin (Major pathway for secondary/tertiary alcohols) cdnsciencepub.com

Dissociation: RNHCOOR' → RNCO + R'OH cdnsciencepub.com

Decarboxylation/Rearrangement: RNHCOOR' → RNHR' + CO₂ cdnsciencepub.com

Table 2: Predicted Products of Thermal Degradation

| Reactant | Temperature Range | Primary Products |

|---|---|---|

| sec-Butyl N-phenyl carbamate | ~300-400 °C | Aniline, Carbon Dioxide, Butenes |

Catalytic Cleavage and Depolymerization Strategies

The carbamate linkage can be cleaved under milder conditions using specific catalysts. These methods are crucial in synthetic chemistry for deprotection and are relevant to understanding potential environmental degradation pathways.

Base-Catalyzed Cleavage: Strong, non-hydrolytic bases can induce the cleavage of the carbamate. Reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) are effective in cleaving phenylcarbamates. nih.govacs.org The mechanism mirrors the initial steps of basic hydrolysis, where the base abstracts the proton from the nitrogen, leading to the formation of an isocyanate intermediate via an E1cb mechanism. nih.gov

Transition Metal-Catalyzed Cleavage: Palladium-based catalysts, often used for forming carbamate bonds, can also facilitate their cleavage under certain conditions. mit.edu For instance, the presence of weak bases like triethylamine (B128534) in palladium-catalyzed reactions can lead to the cleavage of sensitive carbamates, regenerating the constituent amine. mit.edu This suggests that metallic species in the environment could potentially play a role in the degradation of carbamate compounds.

Depolymerization strategies are primarily associated with polyurethanes, which are polymers linked by carbamate groups. The principles of catalytic cleavage, however, are directly applicable to the scission of the carbamate bond in a single molecule like sec-butyl N-phenyl carbamate, which can be viewed as the monomer unit.

Factors Influencing Carbamate Stability and Reactivity in Chemical Environments

The stability and reactivity of sec-butyl N-phenyl carbamate are not intrinsic properties but are significantly influenced by a range of environmental and structural factors.

Electronic Effects: The electronic nature of substituents on the phenyl ring plays a critical role. Studies on the thermal decomposition of t-butyl N-arylcarbamates demonstrated a clear correlation: electron-withdrawing groups on the aromatic ring increase the rate of decomposition. cdnsciencepub.com This relationship fits the Hammett equation, indicating that stabilizing the negative charge that develops on the nitrogen atom in the transition state accelerates the reaction. cdnsciencepub.comingentaconnect.com

Steric Effects: The steric bulk of the alcohol moiety influences stability. The secondary nature of the sec-butyl group provides more steric hindrance than a primary alkyl group, which can affect the rates of both formation and hydrolysis. For some highly hindered amines like di-sec-butylamine, the formation of the corresponding carbamate is not favorable. mdpi.com

Solvent Effects: The polarity of the solvent can influence reaction rates. For thermal decomposition, an increase in solvent polarity generally leads to an increase in the rate of pyrolysis. researchgate.net

pH: As discussed in the hydrolysis section, the pH of the surrounding medium is a dominant factor. Phenylcarbamates exhibit considerable stability in neutral or acidic conditions but are susceptible to degradation in strongly basic environments. acs.org

Table 3: Influence of Phenyl Ring Substituents on the Thermal Decomposition Rate of Analogous t-Butyl N-Arylcarbamates at 177.5 °C

| Substituent (on Phenyl Ring) | Relative Rate Constant (k/k₀) | Hammett Constant (σ) |

|---|---|---|

| p-NO₂ | 4.19 | 0.78 |

| m-NO₂ | 3.93 | 0.71 |

| m-Cl | 2.19 | 0.37 |

| p-Cl | 1.80 | 0.23 |

| H | 1.00 | 0.00 |

| m-CH₃ | 0.81 | -0.07 |

| p-CH₃ | 0.69 | -0.17 |

Data adapted from studies on t-butyl N-arylcarbamates, illustrating the principle of electronic effects. cdnsciencepub.com

Applications of Carbamate Chemistry in Advanced Organic Synthesis

Carbamates as Protecting Groups in Multi-Step Synthesis

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture by masking the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. masterorganicchemistry.comchem-station.com Carbamates are among the most widely employed protecting groups for amines due to their ease of installation, stability across a broad spectrum of reaction conditions, and the availability of various removal methods that can be tailored to the specific needs of a synthetic route. masterorganicchemistry.comnumberanalytics.com

The popularity of carbamate (B1207046) protecting groups stems from their ability to decrease the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. This makes the protected amine inert to many reagents that would otherwise react with a free amine. masterorganicchemistry.com

Several common carbamate protecting groups are routinely used in organic synthesis, each with its unique characteristics and deprotection conditions, allowing for orthogonal protection strategies in the synthesis of complex molecules with multiple amine functionalities. chem-station.com Some of the most prevalent carbamate protecting groups include:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another cornerstone of amine protection. It is introduced using benzyl (B1604629) chloroformate. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the removal of other protecting groups in its presence. The Cbz group is most commonly cleaved by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a method that is generally mild and selective. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly valuable in solid-phase peptide synthesis. It is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine. This base-lability provides an orthogonal deprotection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. masterorganicchemistry.com

The selection of a specific carbamate protecting group is a critical decision in the planning of a multi-step synthesis, and the diverse range of available carbamates provides chemists with the flexibility to design and execute highly complex synthetic strategies.

Role in Polymer Chemistry and Materials Science (e.g., Polyurethanes)

Carbamate linkages are the defining feature of polyurethanes, a highly versatile class of polymers with a vast array of applications in materials science. wikipedia.org Polyurethanes are synthesized through the polyaddition reaction of diisocyanates or polyisocyanates with polyols, forming the characteristic urethane (B1682113) (carbamate) bond. wikipedia.orgessentialchemicalindustry.org The properties of the resulting polyurethane can be finely tuned by varying the structure of the isocyanate and polyol monomers, leading to materials ranging from flexible and rigid foams to elastomers, coatings, and adhesives. wikipedia.org

Mechanistic Studies of Polyurethane Formation and Degradation

Formation: The fundamental reaction in polyurethane synthesis is the nucleophilic addition of a hydroxyl group from a polyol to the electrophilic carbon of an isocyanate group. essentialchemicalindustry.orguni-miskolc.hu This reaction is typically exothermic and can be catalyzed by various compounds, most commonly tertiary amines and organotin compounds. wikipedia.orguni-miskolc.hu The generally accepted mechanism involves the activation of the isocyanate group by the catalyst, making it more susceptible to nucleophilic attack by the alcohol. For instance, in base-catalyzed reactions, the base can interact with the alcohol to increase its nucleophilicity or with the isocyanate to enhance its electrophilicity. cdnsciencepub.com The reaction between sec-butyl alcohol and phenyl isocyanate, for example, has been studied to understand the thermochemistry of urethane formation. cdnsciencepub.comnrcresearchpress.comcdnsciencepub.com

Degradation: The long-term stability and environmental fate of polyurethanes are of significant interest, and their degradation can occur through several mechanisms, primarily hydrolysis and oxidation. acs.orgnih.gov

Hydrolytic Degradation: The urethane and ester linkages (if present in the polyol backbone) are susceptible to hydrolysis. komatsu.jp In the presence of water, these bonds can be cleaved, leading to a reduction in the polymer's molecular weight and a deterioration of its mechanical properties. acs.orgkomatsu.jp Studies have shown that the degradation of ester-based polyurethanes is initiated by the cleavage of the ester bonds in the polyol segments. komatsu.jp The urethane bonds themselves are generally more resistant to hydrolysis than ester bonds. komatsu.jp

Oxidative Degradation: Oxidative degradation is another major pathway for the breakdown of polyurethanes, particularly those with polyether-based soft segments. nih.gov This process can be initiated by heat, UV radiation, or exposure to oxidizing agents. The ether linkages are prone to the formation of hydroperoxides, which can then decompose to cause chain scission and cross-linking, ultimately leading to the loss of the material's integrity. nih.gov The interaction between hydrolytic and oxidative pathways can be complex, with one process potentially accelerating the other. nih.govnih.gov

Understanding these formation and degradation mechanisms is crucial for the design of new polyurethane materials with improved performance and for predicting their service life in various applications. uni-miskolc.hukomatsu.jp

Sequence-Defined Polymers with Carbamate Linkages

Recent advances in polymer chemistry have focused on the synthesis of sequence-defined polymers, where the monomer units are arranged in a precise and controlled order along the polymer chain. This level of control allows for the creation of macromolecules with highly specific structures and functions, mimicking the complexity of biological polymers like proteins and nucleic acids. Carbamate linkages have emerged as a valuable tool in the construction of these sophisticated materials. figshare.comacs.orgresearchgate.net

The synthesis of sequence-defined polyurethanes typically involves iterative, stepwise methods that allow for the controlled addition of monomer units. figshare.comacs.org These strategies often rely on orthogonal chemistries, where different protecting groups or reactive functionalities are used to control the sequence of monomer addition. researchgate.net For example, building blocks containing both a hydroxyl group and a protected or latent isocyanate functionality can be used in a sequential manner to build up the polymer chain one monomer at a time. researchgate.net The ability to control the monomer sequence allows for the precise placement of functional groups along the polymer backbone, which in turn can dictate the polymer's folding, self-assembly, and material properties. chemrxiv.org This has led to the development of sequence-defined polyurethanes for applications in data storage, catalysis, and biomaterials. acs.org

Carbamates as Synthetic Intermediates and Precursors

Carbamates are highly versatile synthetic intermediates that can be readily converted into a variety of other important functional groups. acs.orgnih.gov Their stability and the predictable reactivity of the carbamate linkage make them valuable precursors in organic synthesis.

One of the most common transformations of carbamates is their conversion into ureas . This can be achieved by reacting the carbamate with an amine, often in the presence of a catalyst or activating agent. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.com For example, aluminum amide complexes have been shown to facilitate the direct conversion of carbamates into di-, tri-, and tetrasubstituted ureas. researchgate.net This transformation is particularly useful as it provides a route to unsymmetrical ureas, which can be challenging to synthesize directly. thieme-connect.comthieme-connect.com

Carbamates also serve as precursors for the synthesis of various heterocyclic compounds. A notable example is the synthesis of oxazolidinones , which are an important class of compounds with applications in medicinal chemistry, including as antibiotics. organic-chemistry.orgbeilstein-journals.org Oxazolidinones can be prepared through the intramolecular cyclization of carbamates derived from amino alcohols. organic-chemistry.orgionike.comrsc.org This cyclization can be promoted by a variety of reagents and catalysts. For instance, the reaction of epoxides with carbamates in the presence of a base can lead to the formation of oxazolidinones. ionike.comrsc.org Palladium-catalyzed cyclization of biscarbamates is another effective method for accessing these heterocyclic structures. beilstein-journals.org

Furthermore, carbamates can be used to generate isocyanates in situ through thermal or chemically induced elimination reactions. These highly reactive intermediates can then be trapped with various nucleophiles to form a range of products, including ureas and other carbamates.

The role of carbamates as synthetic intermediates is a testament to their chemical versatility, providing access to a wide array of valuable molecular structures.

Advanced Catalytic Transformations and Functionalization

The carbamate group can also participate in and direct a variety of advanced catalytic transformations, enabling the selective functionalization of molecules in ways that would be difficult to achieve otherwise.

One significant area of research is the use of carbamates as directing groups in C-H bond activation/functionalization reactions. magtech.com.cnresearchgate.netacs.orgrsc.orgacs.org The oxygen and nitrogen atoms of the carbamate group can coordinate to a transition metal catalyst, bringing the metal center into close proximity to a specific C-H bond, typically in the ortho position of an aromatic ring. magtech.com.cn This directed C-H activation allows for the selective introduction of a wide range of functional groups, including aryl, alkyl, and halogen substituents. magtech.com.cn Palladium, rhodium, and iridium are common catalysts for these transformations. magtech.com.cn This strategy has been applied to the functionalization of N-aryl carbamates, aryl carbamates, and even sp³ C-H bonds in N-alkyl carbamates. magtech.com.cnacs.org

Decarboxylative Transformations of Cyclic Carbamates